2′-F-dGMP Preserves Full EcoRI Endonuclease Cleavage Activity Identical to Unmodified DNA, Unlike Riboguanosine or 2′-Chloro-dGMP
When the first deoxyguanosine residue in the EcoRI recognition hexamer (GGAATTCC) was replaced with 2′-fluoro-2′-deoxyguanosine (dGfl), the modified octamer duplex was cleaved to 100% completion within 60 min, matching the unmodified control exactly. Substitution with guanosine (rG, 2′-OH) reduced cleavage to only 5% after 24 h, while 2′-chloro-2′-deoxyguanosine (dGcl) abolished cleavage entirely over the same period. Despite identical binding affinities (Kd ≈ 10⁻⁶–10⁻⁷ M), the 2′-fluoro modification uniquely maintains the phosphate backbone conformation required for catalytic activity [1].
| Evidence Dimension | EcoRI restriction endonuclease cleavage efficiency |
|---|---|
| Target Compound Data | dGfl-containing octamer: 100% cleavage in 60 min |
| Comparator Or Baseline | Unmodified dG: 100% in 60 min; rG (2′-OH): 5% in 24 h; dGcl (2′-Cl): 0% in 24 h |
| Quantified Difference | dGfl = unmodified dG; rG is ≥20-fold slower; dGcl is inactive |
| Conditions | Synthetic octadeoxynucleotide duplex D(GG*AATTCC), EcoRI endonuclease, 37 °C, pH 7.5 |
Why This Matters
Demonstrates that 2′-F-dGMP can be incorporated into DNA sequences without impairing protein recognition and catalysis, enabling nuclease-resistant constructs that retain biological functionality.
- [1] Gohda K, Matsuda A, Ueda T. Effects of 2′-substituents of the first deoxyguanosine residue in the recognition sequence of EcoRI restriction endonuclease activity. J Biochem. 1997 Feb;121(2):219-24. View Source
